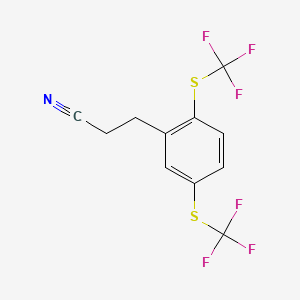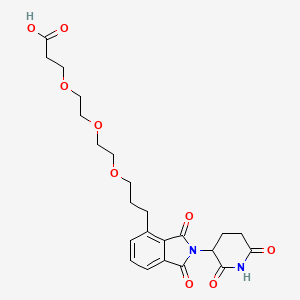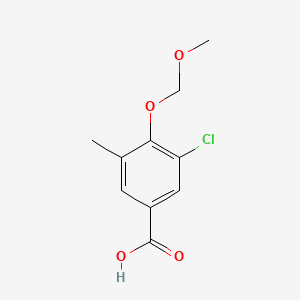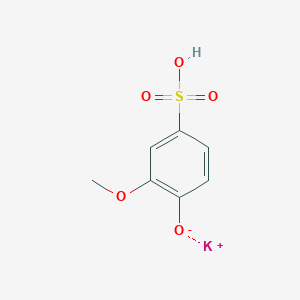
Potassium 2-methoxy-4-sulfophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-methoxy-4-sulfophenolate is an organic compound with the molecular formula C7H7KO5S. It is a potassium salt of 2-methoxy-4-sulfophenol, characterized by its phenolic structure with a methoxy group at the second position and a sulfonate group at the fourth position. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-methoxy-4-sulfophenolate typically involves the sulfonation of 2-methoxyphenol (guaiacol) followed by neutralization with potassium hydroxide. The reaction conditions generally include:
Sulfonation: 2-methoxyphenol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group at the para position.
Neutralization: The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2-methoxy-4-sulfophenolate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different phenolic derivatives.
Substitution: The methoxy and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
Potassium 2-methoxy-4-sulfophenolate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the formulation of various industrial products, including detergents and surfactants.
Mecanismo De Acción
The mechanism of action of Potassium 2-methoxy-4-sulfophenolate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum-sensing in Pseudomonas aeruginosa by targeting the LasIR/RhlIR circuitry, thereby reducing biofilm formation and virulence factor production . Additionally, its anti-inflammatory effects are mediated through the suppression of NF-κB and MAPK activation pathways .
Comparación Con Compuestos Similares
Similar Compounds
Potassium 2-methoxy-4-vinylphenolate: Known for its quorum-sensing inhibition properties.
Sodium 2-hydroxy-4-methoxybenzenesulfonate: Similar structure but with sodium instead of potassium.
4-Methoxysalicylic acid: Contains a carboxylic acid group instead of a sulfonate group.
Uniqueness
Potassium 2-methoxy-4-sulfophenolate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit quorum-sensing and its anti-inflammatory properties make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C7H7KO5S |
|---|---|
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
potassium;2-methoxy-4-sulfophenolate |
InChI |
InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
Clave InChI |
QFRKWSPTCBGLSU-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
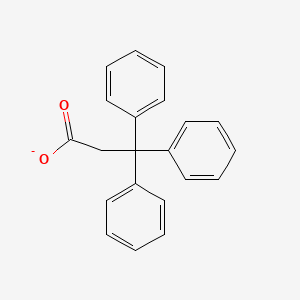

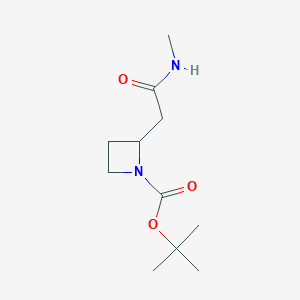
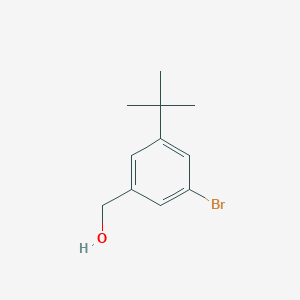
![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
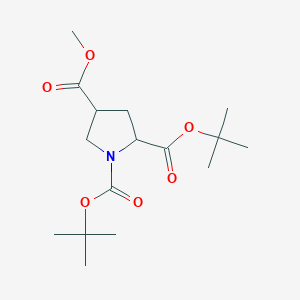
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)
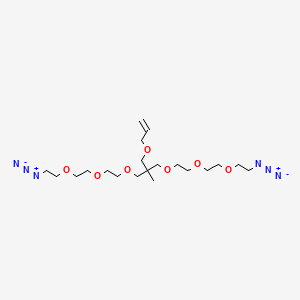
![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
